molecular formula C16H22O3 B1305126 4-(4-Hexylphenyl)-4-oxobutanoic acid CAS No. 64779-08-4

4-(4-Hexylphenyl)-4-oxobutanoic acid

Cat. No. B1305126
CAS RN: 64779-08-4
M. Wt: 262.34 g/mol
InChI Key: WWHKOZXEVDESBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving “4-(4-Hexylphenyl)-4-oxobutanoic acid” are not well-documented .

Scientific Research Applications

Wound Healing

“4-(4-Hexylphenyl)-4-oxobutanoic acid” has been studied for its potential in enhancing wound healing. Its application can inhibit the NF-κB signal pathway and TNF-α production, which are involved in inflammation. By reducing inflammation, it can promote angiogenesis and bone formation in the wounded area, making it a promising candidate for surgical wound management .

Cosmetic Applications

In the cosmetic industry, this compound is valued for its anti-oxidant, anti-glycation, and melanogenic inhibitory properties. It can be used in skin care products to prevent photoaging and pigmentation, offering a safer alternative to other harsher chemicals .

Tissue Engineering

The compound’s antimicrobial and osteoclast inactivation properties make it beneficial for tissue engineering applications. It can contribute to new bone formation when incorporated into biomaterials like silk membranes, aiding in the healing of bone-related injuries .

Pharmacologic Chaperone

As a pharmacologic chaperone, “4-(4-Hexylphenyl)-4-oxobutanoic acid” can influence protein folding, which is crucial in the treatment of diseases caused by protein misfolding. This application could be particularly useful in addressing complex systemic diseases that affect wound healing .

Antimicrobial Activity

The compound exhibits antimicrobial properties, which can be harnessed to prevent contamination and infection of biomaterials. This makes it an excellent additive for antiseptics and materials used in medical procedures .

Anti-Aging and Skin Care

Due to its antioxidant properties, “4-(4-Hexylphenyl)-4-oxobutanoic acid” is used in anti-aging creams and other cosmetics. It helps in reducing oxidative stress on the skin, thus preventing the signs of aging .

Food Industry Applications

The compound’s ability to inhibit tyrosinase and polyphenol oxidase makes it a valuable additive in the food industry to prevent browning in fruits and melanosis in shrimp, extending the shelf life of these products .

Cancer Research

There is potential for the compound to be used in cancer research due to its ability to inhibit cell proliferation and tumor growth when combined with other treatments like cisplatin. This could open up new avenues for cancer therapy .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks in handling and use. Unfortunately, specific safety and hazard information for “4-(4-Hexylphenyl)-4-oxobutanoic acid” is not available .

Future Directions

The future directions of a compound refer to potential applications and research. Unfortunately, specific future directions for “4-(4-Hexylphenyl)-4-oxobutanoic acid” are not available .

properties

IUPAC Name

4-(4-hexylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-2-3-4-5-6-13-7-9-14(10-8-13)15(17)11-12-16(18)19/h7-10H,2-6,11-12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHKOZXEVDESBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384256
Record name 4-(4-hexylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hexylphenyl)-4-oxobutanoic acid

CAS RN

64779-08-4
Record name 4-(4-hexylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.